(5-Methoxy-2-methylphenyl)boronic acid

Descripción general

Descripción

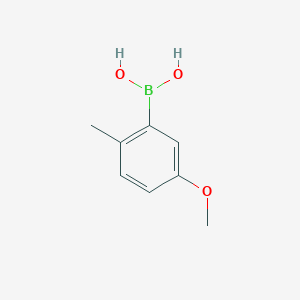

(5-Methoxy-2-methylphenyl)boronic acid is an organic compound with the molecular formula C8H11BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(5-Methoxy-2-methylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 5-methoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the direct borylation of 5-methoxy-2-methylphenyl halides using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and ability to produce high yields under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

(5-Methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenols or quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant applications of (5-Methoxy-2-methylphenyl)boronic acid is as a substrate in the Suzuki-Miyaura reaction , which facilitates the formation of biaryl compounds through the coupling of aryl halides with boronic acids. This reaction is highly valued for its mild conditions and versatility with various functional groups, making it a staple in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, 80°C, aqueous base |

| 2-Methoxy-5-methylphenylboronic acid | 90 | Pd catalyst, 70°C, aqueous base |

| Phenylboronic acid | 78 | Pd catalyst, 60°C, aqueous base |

Synthesis of Antitumor Agents

This compound has been utilized in the synthesis of selective inhibitors targeting specific kinases involved in cancer progression. For instance, it was part of the development of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumor agents . These compounds demonstrate significant activity against various cancer cell lines, showcasing the compound's utility in medicinal chemistry.

Asymmetric Synthesis

The compound also plays a role in asymmetric synthesis processes, particularly in the Rh-catalyzed asymmetric arylation of aldehydes. This application is crucial for creating chiral centers in organic molecules, which are essential for developing many pharmaceuticals .

Hydroarylation Reactions

This compound has been employed in stereoselective hydroarylation reactions. These reactions are vital for constructing complex molecular architectures and have applications in synthesizing biologically active compounds .

Solid-State Reactions

Recent studies have indicated that boronic acids, including this compound, can undergo unique solid-state reactions that may enhance their stability and reactivity under certain conditions. This finding opens new avenues for their application in materials science and catalysis .

Case Study 1: Development of PKMYT1 Inhibitors

A recent study focused on modifying this compound derivatives to develop potent inhibitors for PKMYT1, a kinase implicated in DNA damage response cancers. The modifications led to compounds with improved selectivity and bioavailability, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Hydroarylation Mechanism Exploration

Research exploring hydroarylation mechanisms utilizing this compound provided insights into reaction pathways and product formation under varying conditions. The findings emphasized the compound's versatility and effectiveness as a reagent in complex organic transformations .

Mecanismo De Acción

The mechanism of action of (5-Methoxy-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can interact with active site residues of enzymes, thereby modulating their activity . The molecular targets and pathways involved often include key enzymes in metabolic pathways, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxy-2-methylphenylboronic acid

- 2-Methoxy-5-methylphenylboronic acid

- 2-Methoxyphenylboronic acid

Uniqueness

(5-Methoxy-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular modifications .

Actividad Biológica

(5-Methoxy-2-methylphenyl)boronic acid, with the molecular formula CHBO and CAS number 617689-07-3, is a boronic acid derivative notable for its diverse biological activities. This compound is characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the phenyl ring, which contributes to its reactivity and specificity in biological systems.

Boronic acids, including this compound, exhibit their biological activity primarily through the formation of reversible complexes with diols, such as sugars. This interaction is crucial for their role in various biochemical processes, including enzyme inhibition and cellular signaling pathways. The ability to form covalent bonds with biomolecules allows boronic acids to modulate biological functions effectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acid derivatives. For instance, this compound has been evaluated for its cytotoxic effects against prostate cancer cells. In a study involving various boronic compounds, it was found that certain derivatives significantly reduced cell viability in cancerous cells while sparing healthy cells. Specifically, at a concentration of 5 µM, some compounds demonstrated a reduction in cancer cell viability to approximately 33% while maintaining healthy cell viability around 95% .

Antimicrobial Properties

The antimicrobial efficacy of boronic acids has also been investigated. In experiments assessing the activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, this compound showed promising results. The inhibition zones measured between 7 to 13 mm indicated effective antibacterial activity against these pathogens . This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. Studies employing different assays, such as DPPH and ABTS methods, have demonstrated that boronic compounds exhibit substantial antioxidant activity comparable to standard antioxidants like α-Tocopherol . This property may contribute to their protective effects against oxidative stress-related diseases.

Table: Summary of Biological Activities

This compound can be synthesized through several methods, one common approach being the reaction of 5-methoxy-2-methylphenyl magnesium bromide with trimethyl borate followed by hydrolysis. This compound is stable under inert conditions and is often stored at temperatures between 2–8°C .

Propiedades

IUPAC Name |

(5-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQJFILPCCJEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590733 | |

| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617689-07-3 | |

| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.